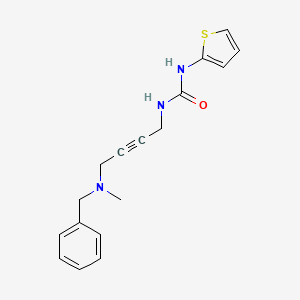

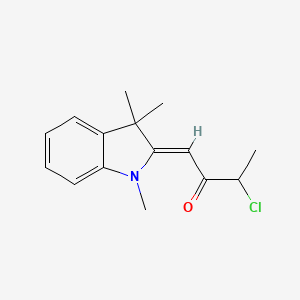

![molecular formula C24H18N2OS B2490279 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide CAS No. 391229-70-2](/img/structure/B2490279.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The compound is likely to possess interesting chemical and biological characteristics due to the presence of the benzothiazole core and the amide linkage.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of o-aminothiophenol with various aldehydes or ketones. For instance, the synthesis of 2-phenylbenzothiazoles has been achieved by reacting o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of N-substituted benzothiazole derivatives can involve the acetylation of aminobenzothiazole followed by further substitution reactions . The synthesis of the specific compound is not detailed in the provided papers, but it would likely follow similar synthetic strategies involving the formation of the benzothiazole core followed by amide bond formation.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic methods such as NMR, IR, and GC-MS, as well as by elemental analysis . The presence of substituents on the benzamide ring can lead to different molecular conformations and modes of supramolecular aggregation . For example, different substituents on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been shown to result in different hydrogen bonding patterns and π-π stacking interactions, affecting the overall crystal packing .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of directing groups such as the N,N-bidentate structure found in some benzothiazole amides . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the benzothiazole and benzamide moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole ring and the amide linkage. The introduction of fluorine atoms, for example, can significantly affect the lipophilicity and potential bioavailability of these compounds . The antimicrobial activity of benzothiazole derivatives has been demonstrated, with some compounds showing significant activity against various bacterial strains . The antitumor activity of these compounds is also notable, with some derivatives exhibiting potent inhibitory activity against cancer cell lines .

Scientific Research Applications

Antitumor Activity

- Benzothiazole derivatives, including compounds similar to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide, have been evaluated for antitumor activities. Notably, certain derivatives displayed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

- A series of novel benzothiazole derivatives were synthesized and tested as antileukemic agents, showing cytotoxic responses to cancer cell lines (Prasanna, Kavitha, Raghava, Vinaya, Ranganatha, Raghavan, & Rangappa, 2010).

- Some benzothiazole acylhydrazones demonstrated potential anticancer activity against various cancer cell lines, indicating the versatility of this chemical structure in cancer treatment (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Antibacterial and Antiviral Activities

- Benzothiazole derivatives were reported to exhibit strong antibacterial and antiviral activities, indicating their potential in treating infectious diseases (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Other Applications

- Studies have also explored the synthesis and electroluminescence properties of benzothiazole derivatives, suggesting applications in organic light-emitting diodes (OLEDs) (Fu, Gao, Zhong, Zhong, Xiao, & Shao, 2009).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities . .

Mode of Action

Benzothiazoles, in general, are known to interact with various enzymes and receptors, affecting cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Benzothiazoles are known to influence a variety of biochemical pathways, depending on their specific structure and the nature of their targets

Result of Action

Given the compound’s structural similarity to other benzothiazoles, it may exhibit anti-inflammatory, antimicrobial, or antitumor activities . .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been reported to affect Mycobacterium tuberculosis energetics . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of cells .

Cellular Effects

Based on the known effects of structurally similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-13H,14-15H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQGPYJNYTWLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

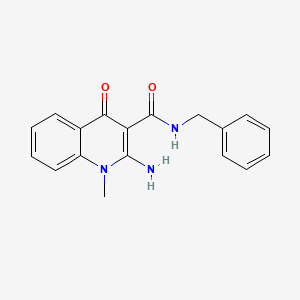

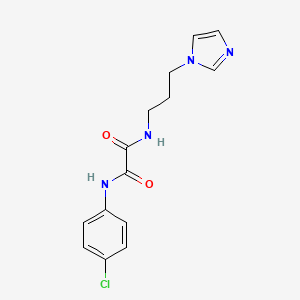

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

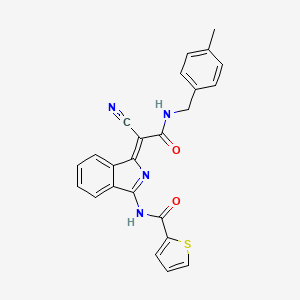

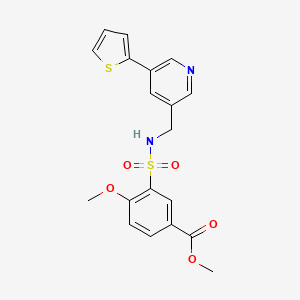

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

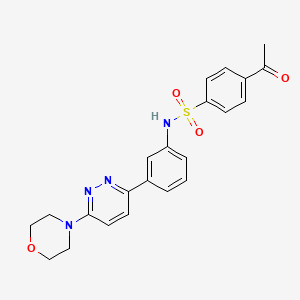

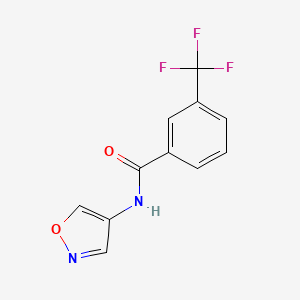

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)